胆碱硫酸盐

描述

Choline sulfate is a chemical compound that serves a variety of roles in biological systems. It is the sulfate ester of choline and is found in a wide range of plant species and tissues. In plants, it is a significant metabolic product of sulfur metabolism, acting as a reservoir for sulfur, especially in conditions of sulfur deficiency (Nissen & Benson, 1961). This compound also plays roles in the osmotic adaptation of certain plants and bacteria to saline conditions, and in the sulfur metabolism of fungi.

Synthesis Analysis

Choline sulfate's synthesis in higher plants involves the uptake of radiosulfate by roots and its subsequent incorporation into choline sulfate, constituting a significant portion of the labeled metabolic products in sulfur-deficient conditions. This process indicates the plant's ability to utilize sulfate from its environment to synthesize choline sulfate, serving as a crucial sulfur reservoir (Nissen & Benson, 1961). In bacteria and fungi, choline sulfate synthesis involves specific enzymes and pathways that incorporate sulfate into choline, indicating a diverse biological synthesis mechanism across different organisms.

Molecular Structure Analysis

The molecular structure of choline sulfate comprises a choline moiety attached to a sulfate group, making it a zwitterion at physiological pH. This structure contributes to its solubility and transport within biological systems and its role as an osmolyte and sulfur reservoir. The structural analysis of enzymes involved in its metabolism, like choline sulfatase from Sinorhizobium meliloti, reveals a buried, hydrophobic active site, indicating a specific recognition and catalysis mechanism for the hydrolysis of alkyl sulfate esters, including choline sulfate (van Loo et al., 2018).

科学研究应用

1. 核磁共振波谱胆碱硫酸盐在核磁共振 (NMR) 波谱中的复杂峰型已得到深入研究。一种量子力学驱动的 1H 迭代全自旋分析用于分析这些模式,有助于在基于 NMR 的未来研究中对含胆碱硫酸盐的来源进行精确解释 (Kil & Nam, 2022)。

2. 抑制淀粉样蛋白形成研究表明,胆碱硫酸盐有效抑制了与多种疾病相关的人类胰岛淀粉样多肽中的淀粉样蛋白形成。它抑制了从无规卷曲到 β-折叠结构的构象变化,这在淀粉样蛋白形成中至关重要 (Hagihara et al., 2012)。

3. 生物系统中的微生物转化胆碱和三甲胺通过厌氧微生物将胆碱转化为三甲胺而相互关联。此过程在各种生物系统中发挥着重要作用,包括人类疾病和甲烷生成 (Crăciun & Balskus, 2012)。

4. 在植物生物学中的作用胆碱硫酸盐已被研究其在植物盐胁迫下辣根过氧化物酶超活性的作用。添加胆碱可以调节这种活性,表明其在植物生物学中的重要性,特别是在耐盐性方面 (Pinna et al., 2005)。

5. 在骨骼肌中的作用胆碱对于包括骨骼肌在内的多种代谢途径至关重要。它调节肌肉脂肪代谢、蛋白质稳态和炎症,突出了其作为营养素以外的生物学重要性 (Moretti et al., 2020)。

6. 微生物中的硫酸盐转运研究已经发现酵母菌(如酿酒酵母)中的转运蛋白,这些转运蛋白促进了磺酸盐和胆碱硫酸盐的吸收。这突出了这些化合物作为硫源在各种微生物自然环境中的重要性 (Holt et al., 2017)。

7. α-氨基膦酸酯的合成基于胆碱的离子液体已被用作 α-氨基膦酸酯合成的催化剂。这证明了胆碱在环境友好条件下促进化学反应的作用 (Huan et al., 2015)。

8. 不同生命阶段的健康影响各种研究评估了胆碱对不同生命阶段健康的影响。这些包括其在怀孕期间对神经健康、成年人的认知效果以及对身体组成和心血管健康的矛盾结果 (Leermakers et al., 2015)。

安全和危害

未来方向

The potential importance of choline sulfate in global S recycling requires further clarification . The Future Directions in Choline Symposium hosted by the University of North Carolina Nutrition Research Institute (UNC NRI) discussed the progress of the last 25 years, and part of the discussion was on where the next 25 years of choline research should lead us .

属性

IUPAC Name |

2-(trimethylazaniumyl)ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCQAWGXWVRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274271 | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Choline sulfate | |

CAS RN |

4858-96-2 | |

| Record name | Choline O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | choline sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | choline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLINE O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

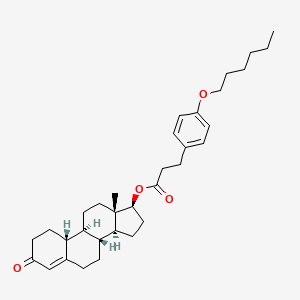

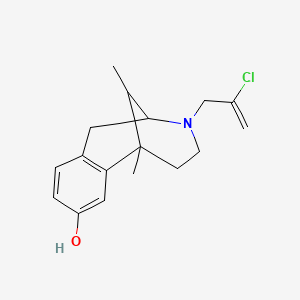

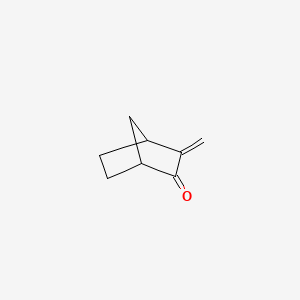

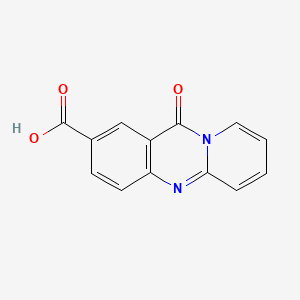

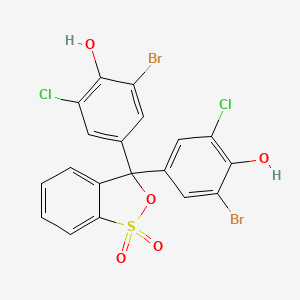

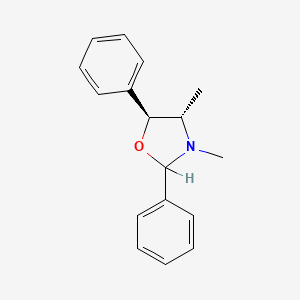

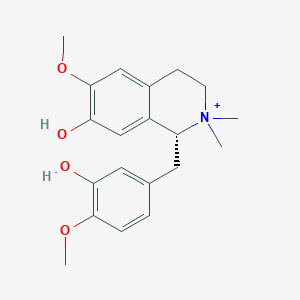

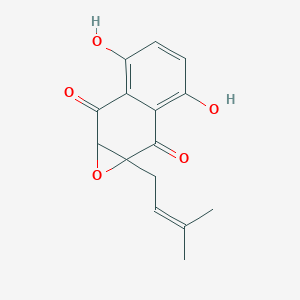

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)